![molecular formula C11H24N4O B7052518 1-Methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea](/img/structure/B7052518.png)
1-Methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea is a synthetic organic compound characterized by its complex structure, which includes a urea moiety linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
N-Methylation: The piperidine ring is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.
Urea Formation: The final step involves the reaction of the N-methylpiperidine derivative with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or acyl groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydride.
Major Products:
Oxidation Products: N-oxides or hydroxylated derivatives.
Reduction Products: Saturated derivatives.
Substitution Products: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: Used as a tool compound to study receptor-ligand interactions, especially in the context of neurotransmitter systems.
Industrial Applications: Potential use in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-Methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea exerts its effects involves interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors, such as nicotinic acetylcholine receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
1-Methyl-4-piperidone: Shares the piperidine ring but lacks the urea moiety.
N-Methylpiperidine: Similar structure but without the urea linkage.
1-Methyl-3-piperidylamine: Contains the piperidine ring and amine group but differs in the position and nature of substituents.
Uniqueness: 1-Methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea is unique due to its specific combination of a urea moiety and a methylated piperidine ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
IUPAC Name |
1-methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N4O/c1-13-6-4-10(5-7-13)14(2)8-9-15(3)11(12)16/h10H,4-9H2,1-3H3,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJTZVDWEJVPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CCN(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
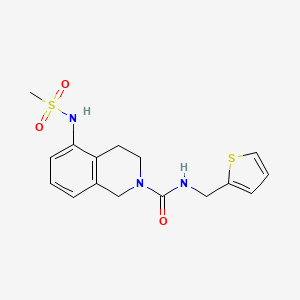
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B7052452.png)
![N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B7052458.png)
![1-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-3-pyrazol-1-ylpropan-1-one](/img/structure/B7052461.png)
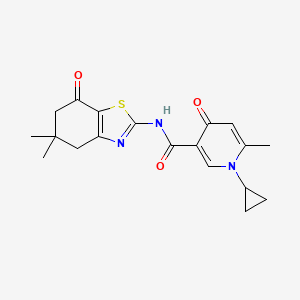
![1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-(2-hydroxyphenyl)ethanone](/img/structure/B7052475.png)
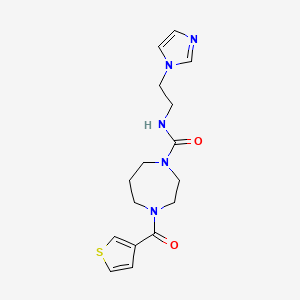
![5-[1-[4-(dimethylamino)benzoyl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7052481.png)
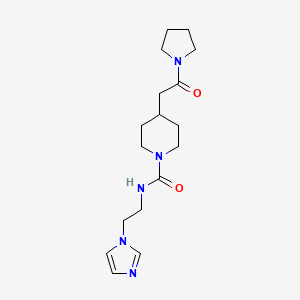
![2-[4-(2,3-dihydro-1H-indene-1-carbonyl)morpholin-3-yl]-1-(furan-2-yl)ethanone](/img/structure/B7052487.png)
![(1-Benzyltriazol-4-yl)-[4-(morpholin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7052490.png)
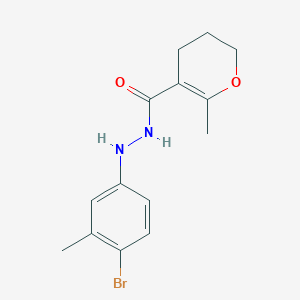
![N-[1-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7052511.png)
![3-pyrazol-1-yl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide](/img/structure/B7052528.png)
